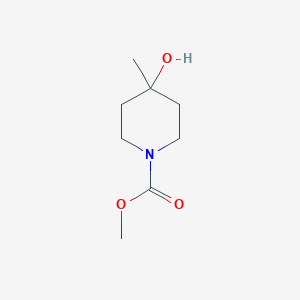

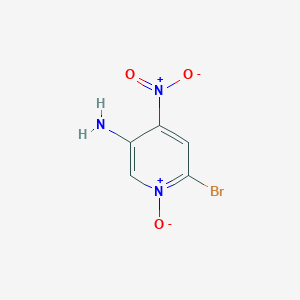

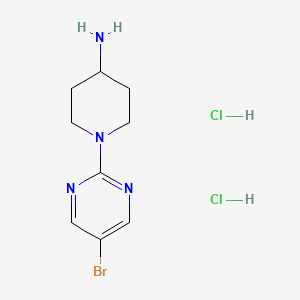

3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine

Descripción general

Descripción

Synthesis Analysis

The synthesis of such compounds often involves the use of cyclopropyl groups and oxazole rings . The key feature of this methodology is the utilization of the chiral center of the cyclopropene intermediate, which governs the configuration of the two adjacent stereocenters that are successively installed via 1,4-addition/epimerization sequence .Aplicaciones Científicas De Investigación

Application 1: Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers

- Summary of the Application: This research focuses on the preparation of chiral enantioenriched densely substituted cyclopropyl azoles, amines, and ethers via formal SN2′ substitution of bromocylopropanes .

- Methods of Application: The key feature of this methodology is the utilization of the chiral center of the cyclopropene intermediate, which governs the configuration of the two adjacent stereocenters that are successively installed via 1,4-addition/epimerization sequence .

- Results or Outcomes: The result of this method is the production of enantiomerically enriched cyclopropyl ethers, amines, and cyclopropylazole derivatives possessing three stereogenic carbon atoms in a small cycle .

Application 2: Determination of Cyclaniliprole in Fruits and Vegetables

- Summary of the Application: This study developed an analytical method for the determination of cyclaniliprole (CYCP), a suspected carcinogen, in six fruits and vegetables using ultrahigh-performance liquid chromatography coupled with tandem mass spectrometry .

- Methods of Application: Sample preparation was carried out by the acetonitrile-salting-out extraction followed by simple and fast cleanup of disposable pipette extraction tip containing styrene divinyl benzene and/or graphitized carbon black .

- Results or Outcomes: The recoveries of CYCP at three spike levels (0.01, 0.1, and 1 mg kg −1) from different matrices were between 75.7% and 111.5%, with the intra-day ( n = 5) and inter-day ( n = 15) relative standard deviations lower than 12.1%. The limit of quantification was 0.01 mg kg −1 .

Application 3: Use of 1-(1-Cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine

- Summary of the Application: This compound is a unique chemical provided by Sigma-Aldrich for early discovery researchers . It is used in various research applications, although specific applications are not listed .

- Methods of Application: The specific methods of application or experimental procedures for this compound are not provided .

- Results or Outcomes: The outcomes of the research involving this compound are not specified .

Application 4: Use of 1-(1-Cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine

- Summary of the Application: This compound is a unique chemical provided by Sigma-Aldrich for early discovery researchers . It is used in various research applications, although specific applications are not listed .

- Methods of Application: The specific methods of application or experimental procedures for this compound are not provided .

- Results or Outcomes: The outcomes of the research involving this compound are not specified .

Propiedades

IUPAC Name |

3-(1-cyclopropylethyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-5(6-2-3-6)7-4-8(9)11-10-7/h4-6H,2-3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RULFBUJWNSVRSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)C2=NOC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(2-Aminoethyl)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enamide](/img/structure/B1380644.png)

![2-[3-(Propan-2-yloxy)pyridin-2-yl]acetic acid](/img/structure/B1380651.png)

![{2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine](/img/structure/B1380661.png)